

# E235 Steel: A Technical Guide to Yield Strength and Elongation Characteristics

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## Compound of Interest

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This in-depth technical guide provides a comprehensive overview of the yield strength and elongation characteristics of **E235** steel, a non-alloy carbon steel widely used in various engineering applications. This document details the material's mechanical properties under different supply conditions, outlines the standardized experimental protocols for their determination, and presents visualizations of key concepts and workflows.

## Mechanical Properties of E235 Steel

The mechanical properties of **E235** steel, particularly its yield strength and elongation, are significantly influenced by its manufacturing process and subsequent heat treatment. The following tables summarize the typical quantitative data for **E235** steel in various delivery conditions, primarily based on the EN 10305 and EN 10297 standards.

Table 1: Mechanical Properties of **E235** Steel Tubes for Precision Applications (EN 10305)

Delivery Condition	Symbol	Minimum Yield Strength (MPa)	Tensile Strength (MPa)	Minimum Elongation (%)
Cold Drawn / Hard	+C	≥ 480	≥ 6	
Cold Drawn / Soft	+LC	≥ 420	≥ 10	
Annealed	+A	-	≥ 315	≥ 25
Normalized	+N	≥ 235	340 - 480	≥ 25
Cold Drawn and Stress Relieved	+SR	≥ 350	≥ 420	≥ 16

Table 2: Mechanical Properties of Seamless Circular Non-Alloy Steel Tubes (EN 10297-1)

Delivery Condition	Symbol	Minimum Yield Strength (MPa)	Tensile Strength (MPa)	Minimum Elongation (%)
As Rolled	+AR	-	360	-
Normalized	+N	235	360-500	25

## Experimental Protocol: Tensile Testing (ISO 6892-1)

The determination of yield strength and elongation of **E235** steel is conducted through a standardized tensile test. The most widely accepted international standard for this procedure is ISO 6892-1: "Metallic materials — Tensile testing — Part 1: Method of test at room temperature".

### Principle

A prepared test piece of the **E235** steel is subjected to a progressively increasing tensile force until it fractures. During this process, the applied force and the elongation of the test piece are continuously measured to generate a stress-strain curve, from which the key mechanical properties are determined.

## Test Piece Preparation

- **Sampling:** A representative sample is taken from the **E235** steel product (e.g., tube, bar). The location and orientation of the sample are crucial and should be documented.
- **Machining:** The sample is machined into a standardized test piece, often with a "dog-bone" shape. The dimensions of the test piece depend on the product form and the specific requirements of the standard. For circular cross-sections, the original cross-section may be maintained if possible.
- **Gauge Length Marking:** Two marks are made on the parallel length of the test piece to define the original gauge length ( $L_0$ ). This is the length over which elongation will be measured.
- **Initial Cross-Sectional Area Measurement:** The initial cross-sectional area ( $S_0$ ) of the parallel length is accurately measured.

## Test Procedure

- **Machine Setup:** The tensile testing machine is calibrated and prepared. The appropriate grips for holding the test piece are installed.
- **Test Piece Mounting:** The test piece is securely mounted in the grips of the testing machine, ensuring axial alignment to avoid bending stresses.
- **Extensometer Attachment:** An extensometer is attached to the gauge length of the test piece to accurately measure its elongation during the elastic and early plastic phases of the test.
- **Loading:** The test is initiated by applying a tensile load at a specified strain rate. ISO 6892-1 recommends a strain rate in the elastic range of  $0.00025 \text{ s}^{-1}$ .
- **Data Acquisition:** The applied force ( $F$ ) and the change in gauge length ( $\Delta L$ ) are recorded continuously throughout the test until the test piece fractures.
- **Post-Fracture Measurement:** After the test piece has fractured, the two broken halves are fitted together, and the final gauge length ( $L_u$ ) is measured to determine the percentage elongation. The smallest cross-sectional area at the point of fracture ( $S_u$ ) is also measured to calculate the reduction of area.

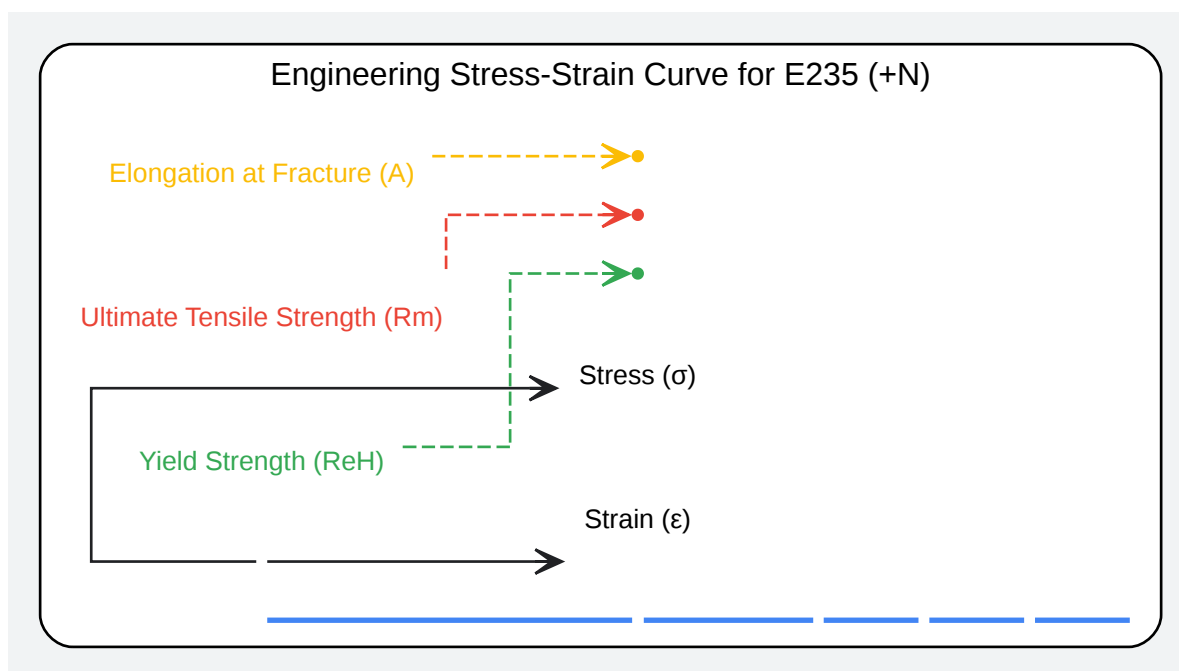
## Determination of Properties

- Yield Strength ( $R_{eH}$  or  $R_{p0.2}$ ): For materials like **E235** that may exhibit a yield point phenomenon, the upper yield strength ( $R_{eH}$ ) is the highest stress reached before the first drop in force. If a distinct yield point is not observed, the 0.2% proof strength ( $R_{p0.2}$ ) is determined. This is the stress at which a non-proportional elongation of 0.2% of the original gauge length has occurred.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Elongation (A): The percentage elongation after fracture is calculated using the formula:  $A = [(L_u - L_0) / L_0] * 100\%$

## Visualizations

### Stress-Strain Relationship for E235 Steel

The following diagram illustrates a typical engineering stress-strain curve for **E235** steel in the normalized condition, highlighting the key mechanical properties derived from the tensile test.

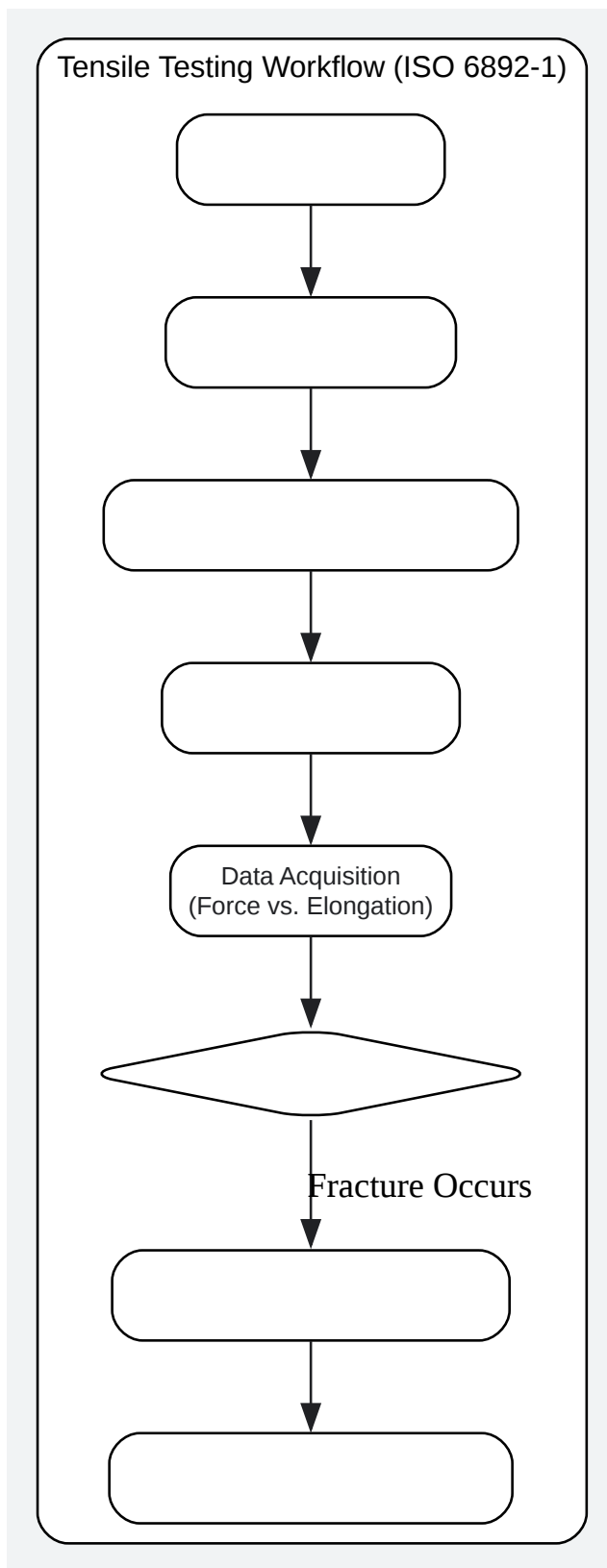


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Caption: Stress-Strain Curve for **E235** Steel.

## Experimental Workflow for Tensile Testing

The following diagram outlines the logical workflow of the tensile testing procedure according to ISO 6892-1.



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Caption: Tensile Testing Experimental Workflow.

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